ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused ring system containing a benzene ring and a pyrone ring.
Preparation Methods
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base. In this case, the reaction is carried out using ethyl acetoacetate and 8-ethoxy-2H-chromen-3-carbaldehyde as starting materials . The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol. The product is then purified through recrystallization.
Chemical Reactions Analysis
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
Ethyl coumarin-3-carboxylate: Both compounds share a similar chromene core structure but differ in their substituents.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester: This compound has a hydroxyl group at the 7-position, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 8-ethoxy-2-oxochromene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-17-11-7-5-6-9-8-10(13(15)18-4-2)14(16)19-12(9)11/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFMLZIXZDBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.